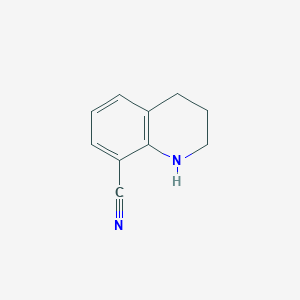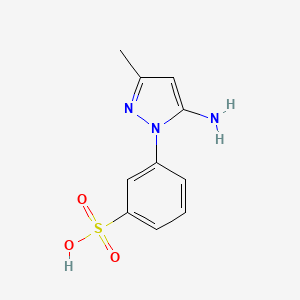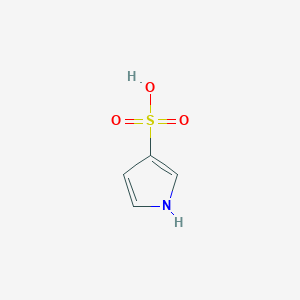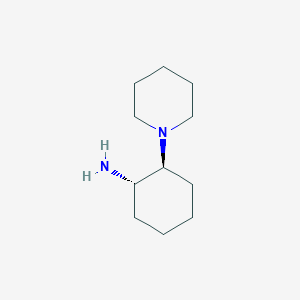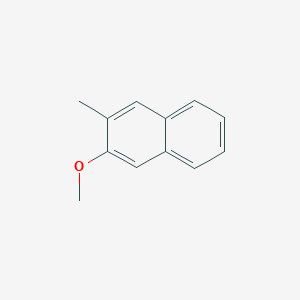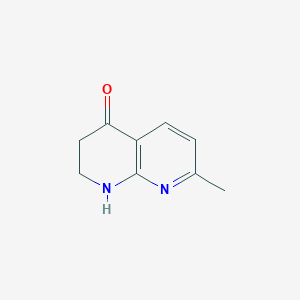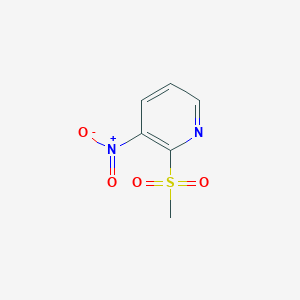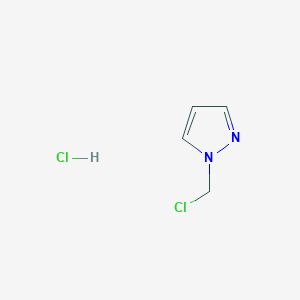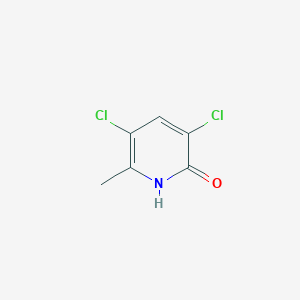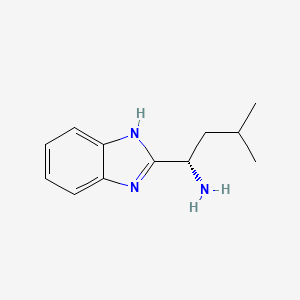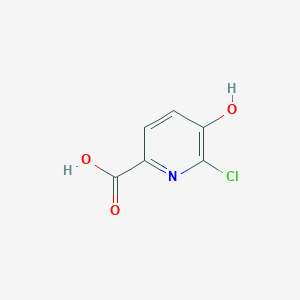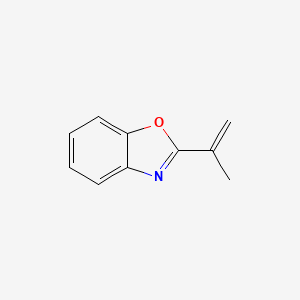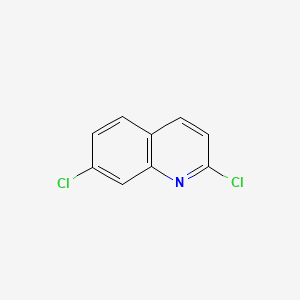
2,7-Dichloroquinoline
描述
2,7-Dichloroquinoline is an organic compound belonging to the quinoline family, characterized by the presence of two chlorine atoms at the 2nd and 7th positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 2,7-Dichloroquinoline can be synthesized through various methods. One common approach involves the reaction of 2-chloroaniline with diethoxymethylene malonate, followed by cyclization and chlorination . Another method includes the use of microwave irradiation to accelerate the regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline with aromatic and aliphatic amines .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, cyclization, and purification to obtain the desired compound .
化学反应分析
Types of Reactions: 2,7-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can be employed.
Major Products Formed:
Amination Products: Substitution of chlorine atoms with amines results in various aminoquinoline derivatives.
Oxidation Products: Oxidation reactions can yield quinoline N-oxides and other oxidized derivatives.
科学研究应用
2,7-Dichloroquinoline has numerous applications in scientific research:
作用机制
The mechanism of action of 2,7-Dichloroquinoline involves its interaction with specific molecular targets and pathways:
Antimalarial Activity: The compound inhibits the growth of Plasmodium falciparum by interfering with the parasite’s heme detoxification pathway.
Anticancer Activity: It exerts its effects by inhibiting the PI3K enzyme, leading to the suppression of cancer cell proliferation and induction of apoptosis.
相似化合物的比较
2,7-Dichloroquinoline can be compared with other quinoline derivatives such as:
4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions, it is used in the synthesis of antimalarial drugs like chloroquine.
7-Chloroquinoline: Known for its antimalarial and anticancer properties, it is a key intermediate in the synthesis of various pharmaceuticals.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
属性
IUPAC Name |
2,7-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGBOMUONXLUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569090 | |
| Record name | 2,7-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-77-4 | |
| Record name | 2,7-Dichloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
